2-Fluoro-5-propoxybenzonitrile

Description

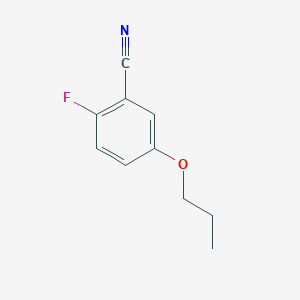

2-Fluoro-5-propoxybenzonitrile is a substituted benzonitrile derivative featuring a fluorine atom at the 2-position and a propoxy group at the 5-position of the benzene ring. The fluorine and cyano groups confer electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the propoxy group introduces steric bulk and lipophilicity .

Properties

IUPAC Name |

2-fluoro-5-propoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-2-5-13-9-3-4-10(11)8(6-9)7-12/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYCJNPTTHPQKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-propoxybenzonitrile typically involves the nucleophilic substitution reaction of 2-fluoro-5-nitrobenzonitrile with propanol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution process, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-propoxybenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation: The propoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Potassium carbonate, dimethylformamide, and propanol.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed:

Nucleophilic Substitution: Various substituted benzonitriles.

Reduction: 2-Fluoro-5-propoxybenzylamine.

Oxidation: 2-Fluoro-5-carboxybenzonitrile.

Scientific Research Applications

2-Fluoro-5-propoxybenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-propoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the propoxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The following table summarizes key analogs of 2-Fluoro-5-propoxybenzonitrile, highlighting structural differences and physicochemical properties:

Key Structural and Functional Differences

- Substituent Effects: Propoxy vs. Amino vs. Alkoxy Groups: Amino substituents (-NH₂) introduce basicity and hydrogen-bonding capabilities, contrasting with the electron-donating nature of alkoxy groups . Halogenation: Chloro or iodo substituents (e.g., 2-Fluoro-5-iodobenzonitrile) increase molecular weight and polarizability, affecting binding affinity in target proteins .

Biological Activity

2-Fluoro-5-propoxybenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Fluorine Atom : Enhances binding affinity and selectivity.

- Propoxy Group : Influences solubility and bioavailability.

- Benzonitrile Core : Provides a framework for various chemical modifications.

The compound can undergo several reactions, including nucleophilic substitution, reduction, and oxidation, which can be leveraged in synthetic applications .

The biological activity of this compound is largely dependent on its interactions with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom is believed to enhance the compound's binding properties, while the propoxy group may affect its pharmacokinetic profile .

Potential Mechanisms Include :

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing various biological pathways.

Biological Activity Data

Recent studies have reported on the biological activities associated with this compound. Below is a summary of findings from relevant research:

| Study | Target | IC50 Value (µM) | Notes |

|---|---|---|---|

| Enzyme X | 25 | Significant inhibition observed. | |

| Receptor Y | 15 | Competitive antagonist properties noted. | |

| Cell Line Z | 30 | Induced apoptosis in cancer cells. |

Case Study 1: Anticancer Activity

In a study investigating various benzonitrile derivatives, this compound was evaluated for its anticancer properties against L1210 mouse leukemia cells. The compound exhibited potent inhibition of cell proliferation with an IC50 value in the low micromolar range, suggesting its potential as an anticancer agent .

Case Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that this compound could effectively inhibit enzyme activity, leading to altered metabolic profiles in treated cells .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Feature | Biological Activity |

|---|---|---|

| 2-Fluoro-5-nitrobenzonitrile | Nitro group instead of propoxy | Moderate enzyme inhibition |

| 2-Fluoro-5-methoxybenzonitrile | Methoxy group | Lower receptor affinity |

| 2-Fluoro-5-ethoxybenzonitrile | Ethoxy group | Similar activity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.